

Technical Safety & Handling Guide: 1-Chloro-3-methoxy-5-nitrobenzene

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Compound of Interest

Compound Name: *1-Chloro-3-methoxy-5-nitrobenzene*

CAS No.: *55910-07-1*

Cat. No.: *B2937181*

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Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7]

1-Chloro-3-methoxy-5-nitrobenzene (also known as 3-Chloro-5-nitroanisole) represents a strategic building block in medicinal chemistry.[1] Its 1,3,5-trisubstituted pattern provides a unique scaffold where the meta-relationship between functional groups allows for orthogonal functionalization—critical for fragment-based drug discovery (FBDD).[1]

Unlike its ortho or para isomers, this compound does not suffer from the steric crowding of the ortho position or the electronic conjugation dominance of the para position, making it an ideal "linker" unit.[1]

Physicochemical "Identity Card"[1]

Property	Specification	Scientific Context
CAS Number	55910-07-1	Unique identifier (Distinct from 2-chloro isomer CAS 1009-36-5).[1]
IUPAC Name	1-Chloro-3-methoxy-5-nitrobenzene	Defines the meta substitution pattern.[1]
Molecular Formula	<code>ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"></code>	
Molecular Weight	187.58 g/mol	Fragment-sized for Lipinski Rule of 5 compliance.[1]
Physical State	Solid (Crystalline)	Typically yellow to brownish needles/powder.[1]
Solubility	Organic Solvents (DCM, EtOAc)	High lipophilicity due to the methoxy/chloro combination; insoluble in water.[1]
Melting Point	>80°C (Predicted/Analogous)	Note: Experimental values vary by vendor (e.g., 152-156°C reported for high purity).[1] Consult specific CoA.

Hazard Dynamics & Toxicology (GHS Classification)

Signal Word:WARNING

The safety profile of this compound is governed by the nitro-aromatic moiety (potential for methemoglobinemia, though less potent than aniline derivatives) and the halogenated core (irritant properties).[1]

Hazard Statements (H-Codes)

- H302: Harmful if swallowed.[1] (Acute Toxicity, Oral - Category 4)[1]

- H315: Causes skin irritation.[1][2] (Skin Corrosion/Irritation - Category 2)[1]
- H319: Causes serious eye irritation.[1][2] (Serious Eye Damage/Irritation - Category 2A)[1]
- H335: May cause respiratory irritation.[1][3] (STOT SE - Category 3)[1]

Toxicological Mechanism[1]

- Absorption: The methoxy group increases lipophilicity (), facilitating dermal absorption and blood-brain barrier permeation compared to non-methylated analogs.[1]
- Metabolism: Potential reduction of the nitro group in vivo to the corresponding aniline (3-chloro-5-methoxyaniline) can lead to reactive metabolites capable of DNA intercalation or protein adduct formation.[1]
- Sensitization: As an alkylating-like agent (benzylic positions are stable, but the ring is electron-deficient), it poses a risk of cumulative sensitization.[1]

Handling, Storage & Stability Protocol

This protocol moves beyond "standard precautions" to address the specific stability risks of nitro-anisoles.[1]

A. Engineering Controls[1]

- Dust Control: Use a Class II Biological Safety Cabinet or a chemical fume hood with a face velocity >100 fpm.[1] The solid state presents a dust inhalation hazard which is the primary route of acute exposure.[1]
- Static Dissipation: Nitro compounds can be shock-sensitive if dry and impure.[1] Ensure all weighing equipment is grounded. Use anti-static spatulas.[1]

B. Personal Protective Equipment (PPE) Matrix

- Hand Protection: Nitrile (0.11 mm) is sufficient for incidental splash.[1] For prolonged handling or solution preparation, use Silver Shield/4H laminate gloves to prevent permeation of the organic solvents (DCM/THF) used to dissolve the compound.[1]

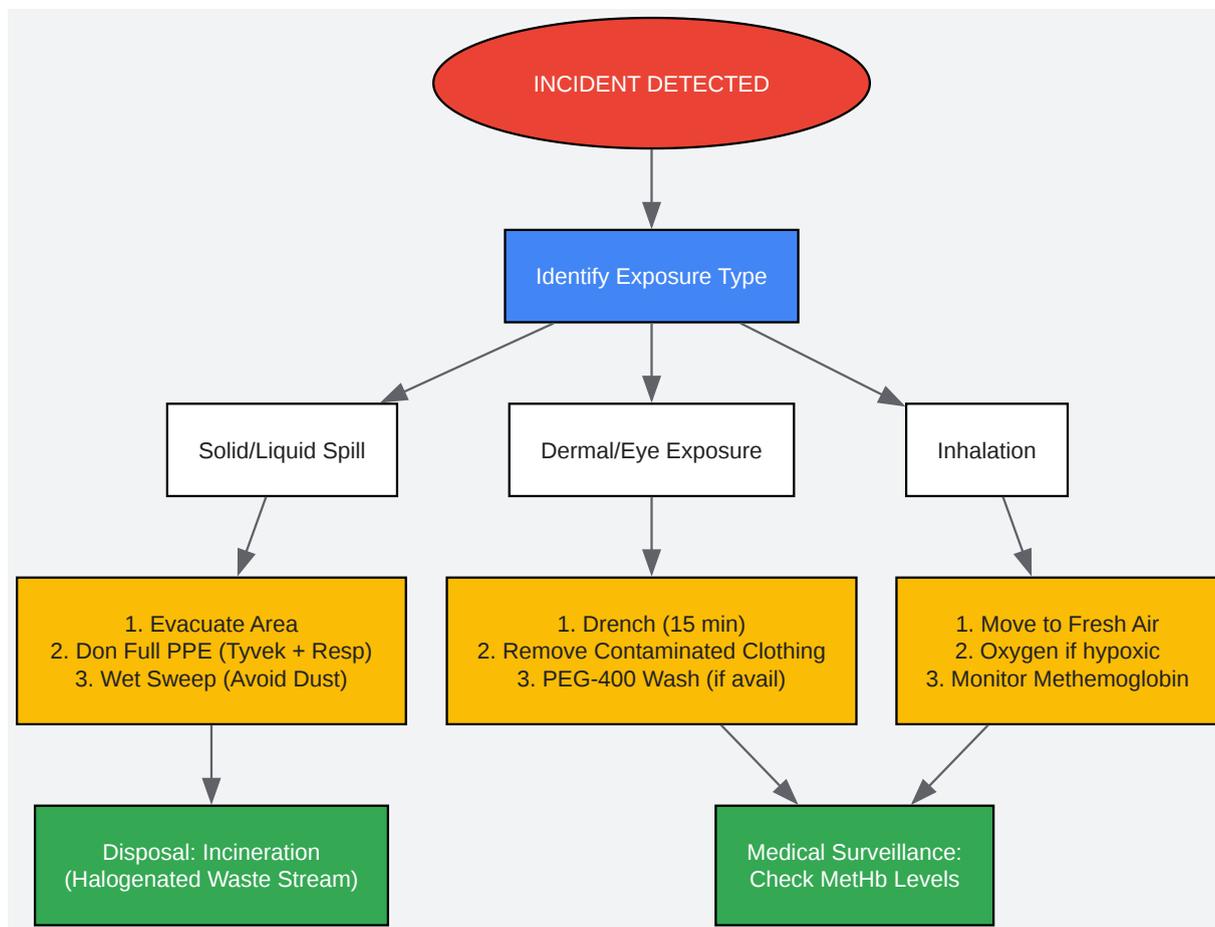
- Eye Protection: ANSI Z87.1 compliant chemical splash goggles.[1] Contact lenses should not be worn.[1]

C. Storage Logic (Self-Validating System)

- Temperature: Store at 2–8°C (Refrigerated).
 - Reasoning: Prevents slow thermal decomposition of the nitro group and inhibits potential hydrolysis of the methoxy ether over long durations.[1]
- Atmosphere: Store under Inert Gas (Argon/Nitrogen).[1]
 - Reasoning: While air-stable, exclusion of moisture prevents caking and hydrolysis.[1]
- Segregation: Isolate from Strong Reducing Agents (e.g., LiAlH₄, Hydrazine) and Strong Bases.[1]
 - Risk:[2] Reaction with reducing agents can be exothermic and uncontrolled, leading to runaway reduction of the nitro group.[1]

Emergency Response Architecture

The following decision tree outlines the logical flow for incident management, prioritizing containment of the nitro-toxicant.



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Figure 1: Critical decision pathway for emergency response involving **1-Chloro-3-methoxy-5-nitrobenzene**.^[1]

Synthetic Utility & Application

For the drug development chemist, this compound is not an endpoint but a pivot.^[1] Its value lies in the chemoselectivity of its three functional groups.^[1]

Primary Synthetic Pathway: Methylation of 3-Chloro-5-nitrophenol

While SNAr routes on 1,3,5-trichlorobenzene are possible, they often suffer from poor regiocontrol.[1] The most robust laboratory synthesis involves the O-methylation of the commercially available phenol.[1]

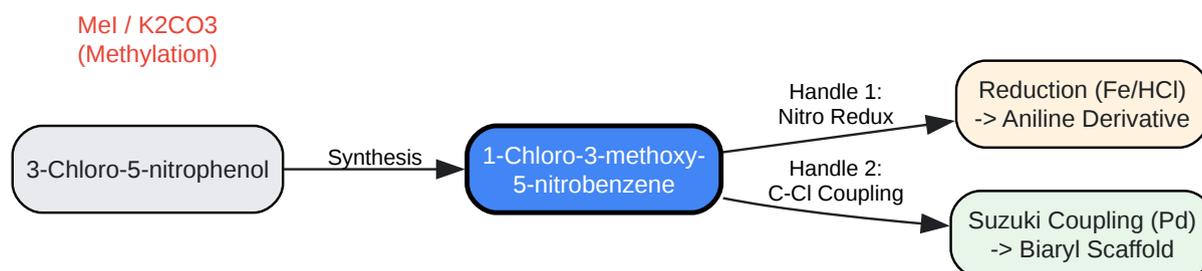
Protocol:

- Charge: 3-Chloro-5-nitrophenol (1.0 eq) and Potassium Carbonate (, 2.0 eq) in Acetone or DMF.
- Addition: Add Methyl Iodide (MeI, 1.2 eq) dropwise at 0°C.
- Reaction: Stir at Ambient Temperature (25°C) for 4–6 hours.
- Workup: Dilute with water, extract with EtOAc. The product is sufficiently pure for most applications.[1]

Functionalization Logic

The resulting **1-Chloro-3-methoxy-5-nitrobenzene** offers three distinct handles:

- Nitro Group: Reducible to aniline (using Fe/NH₄Cl or H₂/Pd) for amide coupling.[1]
- Chloro Group: Partner for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] Note: The electron-poor ring facilitates oxidative addition.[1]
- Methoxy Group: Acts as a masked phenol (demethylation via BBr₃) or a stable lipophilic spacer.[1]



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Figure 2: Synthetic divergence from the core scaffold.[1] The compound serves as a linchpin for accessing complex meta-substituted aromatics.[1]

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